molecular formula C14H15FN2O2 B2359829 N-(4-fluorooxolan-3-yl)-N-methyl-1H-indole-6-carboxamide CAS No. 2198425-59-9

N-(4-fluorooxolan-3-yl)-N-methyl-1H-indole-6-carboxamide

Cat. No. B2359829
CAS RN: 2198425-59-9
M. Wt: 262.284
InChI Key: LCBNKARSIWORLX-UHFFFAOYSA-N
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Description

N-(4-fluorooxolan-3-yl)-N-methyl-1H-indole-6-carboxamide, also known as FUB-AMB, is a synthetic cannabinoid that has gained attention in the scientific community due to its potential applications in research. It was first synthesized in 2009 by a team of researchers at Pfizer.

Scientific Research Applications

Anticholinesterase Activity

Research has demonstrated the synthesis of compounds related to N-(4-fluorooxolan-3-yl)-N-methyl-1H-indole-6-carboxamide, which showed significant activity against acetylcholinesterase (AChE). A study by Ghanei-Nasab et al. (2016) synthesized a number of N-(2-(1H-indol-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamides and found that most of them had substantial activity toward AChE. The structure-activity relationship (SAR) study indicated that the introduction of a benzyloxy moiety at the 7-position of the coumarin scaffold can enhance anti-AChE activity (Ghanei-Nasab et al., 2016).

Antituberculosis Agents

Kondreddi et al. (2013) identified indole-2-carboxamides as a promising class of antituberculosis agents. Through phenotypic screening against mycobacteria, one of the indole-2-carboxamide analogs showed low micromolar potency against Mycobacterium tuberculosis. The study highlighted that modifications to the cyclohexyl ring and indole ring significantly improved metabolic stability and in vitro activity against tuberculosis (Kondreddi et al., 2013).

Anticancer and Antimicrobial Activity

The synthesis of indole-pyrimidine hybrids has been explored for their potential anticancer and antimicrobial activities. Gokhale et al. (2017) synthesized new N-cyclopropyl-1-methyl-1H-indole-2-carboxamide derivatives bearing substituted 2-amino pyrimidine moiety at position-3 of the indole ring. Some of these compounds showed significant growth inhibition against cancer cell lines and potent anti-microbial activity, highlighting the importance of fluoro/chloro groups in enhancing their inhibition activity (Gokhale et al., 2017).

Cannabimimetic Compounds

Research on cannabimimetic indazole and indole derivatives has been conducted to understand their pharmacological properties. Qian et al. (2015) identified four such derivatives in new illegal psychoactive substances. These compounds were found to have a high affinity for cannabinoid CB1 and CB2 receptors, indicating their potential for further pharmacological study (Qian et al., 2015).

properties

IUPAC Name

N-(4-fluorooxolan-3-yl)-N-methyl-1H-indole-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2O2/c1-17(13-8-19-7-11(13)15)14(18)10-3-2-9-4-5-16-12(9)6-10/h2-6,11,13,16H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCBNKARSIWORLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1COCC1F)C(=O)C2=CC3=C(C=C2)C=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorooxolan-3-yl)-N-methyl-1H-indole-6-carboxamide

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